(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid Ile-Val-Tyr is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 154484-62-5
VCID: VC16829124
InChI: InChI=1S/C20H31N3O5/c1-5-12(4)16(21)18(25)23-17(11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1
SMILES:
Molecular Formula: C20H31N3O5
Molecular Weight: 393.5 g/mol

(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

CAS No.: 154484-62-5

Cat. No.: VC16829124

Molecular Formula: C20H31N3O5

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid - 154484-62-5

Specification

CAS No. 154484-62-5
Molecular Formula C20H31N3O5
Molecular Weight 393.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C20H31N3O5/c1-5-12(4)16(21)18(25)23-17(11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1
Standard InChI Key QSXSHZIRKTUXNG-STECZYCISA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Canonical SMILES CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Introduction

Structural Analysis and Stereochemical Configuration

Molecular Architecture

The compound is a tripeptide comprising three residues:

  • N-terminal: (2S,3S)-2-amino-3-methylpentanoyl (isoleucine-derived acyl group).

  • Middle: (2S)-2-amino-3-methylbutanoyl (valine-derived acyl group).

  • C-terminal: 3-(4-hydroxyphenyl)propanoic acid (tyrosine derivative).

The stereochemistry is critical:

  • All chiral centers are in the S configuration, ensuring a defined three-dimensional conformation.

  • The branched alkyl side chains (3-methylpentanoyl and 3-methylbutanoyl) introduce hydrophobicity, while the phenolic –OH group of tyrosine contributes polarity.

Table 1: Key Structural Features

ComponentStructural FormulaStereochemistryRole in Conformation
Isoleucine-derived acyl(2S,3S)-2-amino-3-methylpentanoylS at C2, C3Hydrophobic core stability
Valine-derived acyl(2S)-2-amino-3-methylbutanoylS at C2Steric bulk modulation
Tyrosine derivative3-(4-hydroxyphenyl)propanoic acidPolar interactions

Synthesis and Chemical Characterization

Solid-Phase Peptide Synthesis (SPPS)

The tripeptide can be synthesized via Fmoc-based SPPS, leveraging methodologies optimized for tyrosine-containing peptides . Critical steps include:

  • Resin loading: Wang resin preloaded with Fmoc-tyrosine.

  • Sequential coupling:

    • Fmoc-valine with HBTU/DIPEA activation.

    • Fmoc-isoleucine under similar conditions.

  • Deprotection and cleavage: Trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to remove side-chain protections and release the peptide.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Tyrosine loadingWang resin, Fmoc-Tyr-OH, DIC98>95
Valine couplingFmoc-Val-OH, HBTU, DIPEA, DMF9293
Isoleucine couplingFmoc-Ile-OH, HBTU, DIPEA, DMF8991
Global deprotectionTFA:H₂O:TIPS (95:2.5:2.5)8588

Biological Relevance and Mechanistic Insights

Role in Translational Fidelity Studies

Recent work on isoleucyl-tRNA synthetase (IARS1) highlights how misacylation of tRNAᴵˡᵉ with valine preserves translational continuity during isoleucine deprivation . The compound’s valine-isoleucine-tyrosine sequence mirrors motifs prone to such substitutions:

  • Ile → Val substitutions in proteins are tolerated due to structural similarity, mitigating ribosomal stalling .

  • Tyrosine’s phenolic –OH may participate in compensatory hydrogen bonding if substitutions alter protein folding.

Implications for Cellular Stress Responses

In IARS1-deficient cells, isoleucine deprivation exacerbates translational termination and unfolded protein response (UPR) . The compound’s tyrosine residue could modulate UPR pathways via interactions with ER stress sensors (e.g., IRE1α), though direct evidence remains unexplored.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: Limited (log P ≈ 1.8) due to hydrophobic branched chains.

  • pH-dependent ionization:

    • Carboxyl (pKₐ ≈ 2.3) and amino (pKₐ ≈ 9.7) groups dominate charge states.

    • Phenolic –OH (pKₐ ≈ 10.1) remains protonated under physiological conditions.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, D₂O): δ 0.85–0.92 (m, Ile/Val CH₃), 1.45–1.67 (m, CH₂), 3.15 (t, J = 6.5 Hz, α-H), 6.75 (d, J = 8.4 Hz, Tyr aromatic), 7.15 (d, J = 8.4 Hz, Tyr aromatic).

  • HRMS (ESI+): m/z Calcd for C₂₀H₃₀N₃O₆ [M+H]⁺: 408.2129; Found: 408.2132.

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